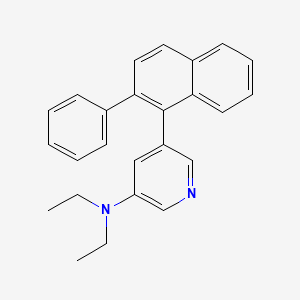
3-Pyridinamine, N,N-diethyl-5-(2-phenyl-1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine is a complex organic compound with the molecular formula C25H24N2. It is known for its unique structural features, which include a pyridine ring substituted with a naphthalene moiety and diethylamine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative through Friedel-Crafts acylation.
Pyridine Ring Formation: The naphthalene derivative is then subjected to a cyclization reaction to form the pyridine ring.
Introduction of Diethylamine Groups: Finally, the diethylamine groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions, often under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and organic electronic materials.
Wirkmechanismus
The mechanism of action of N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-diethyl-2-(2-phenylnaphthalen-1-yl)pyridin-3-amine
- N,N-diethyl-4-(2-phenylnaphthalen-1-yl)pyridin-3-amine
- N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-2-amine
Uniqueness
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
612086-28-9 |
|---|---|
Molekularformel |
C25H24N2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C25H24N2/c1-3-27(4-2)22-16-21(17-26-18-22)25-23-13-9-8-12-20(23)14-15-24(25)19-10-6-5-7-11-19/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
CWZVKKPMOUEJAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CN=CC(=C1)C2=C(C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


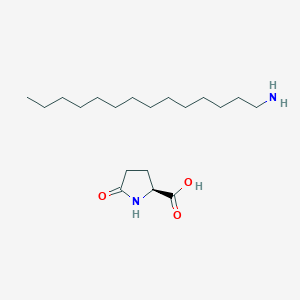


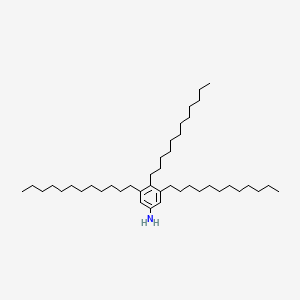

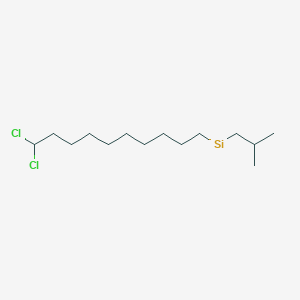

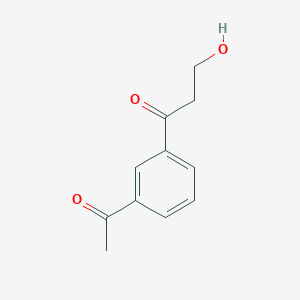
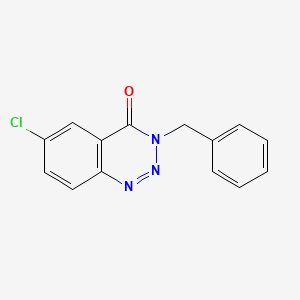
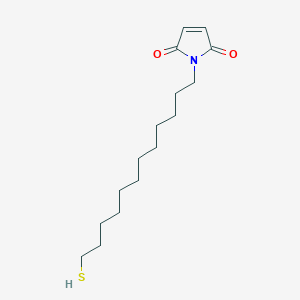
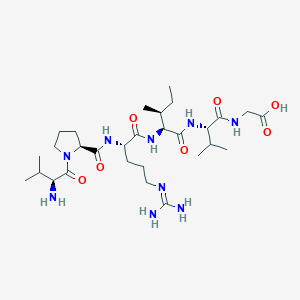
![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

